(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2S2/c18-8-12(6-13-2-1-5-22-13)17-19-14(9-23-17)11-3-4-15-16(7-11)21-10-20-15/h1-7,9H,10H2/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPSPWFPPPHKKY-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC=CS4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC=CS4)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole core is synthesized via a Hantzsch thiazole synthesis between benzo[d]dioxol-5-yl thiourea and α-haloketones.
Procedure :
- Reactants :
- Conditions : Reflux at 78°C for 1–12 hours.
- Workup : Extraction with ethyl acetate, washing with Na₂S₂O₃ and NaOH, followed by silica gel chromatography.
- Yield : 90%.
Mechanism :
Functionalization of the Thiazole Amine
The 2-amino group on the thiazole is alkylated or acylated to introduce reactivity for subsequent acrylonitrile formation.
Example: N-Alkylation with Benzyl Bromide
Limitations : Low yields due to steric hindrance and competing side reactions.
Synthesis of (E)-3-(thiophen-2-yl)acrylonitrile
Knoevenagel Condensation
The acrylonitrile moiety is introduced via condensation between thiophene-2-carbaldehyde and an active methylene compound.
General Procedure :
- Reactants :
- Thiophene-2-carbaldehyde (1.0 equiv).
- Malononitrile (1.2 equiv).
- Piperidine (catalyst) in ethanol.
- Conditions : Reflux at 80°C for 4–6 hours.
- Workup : Precipitation in ice-water, filtration, and recrystallization.
- Yield : 75–85% (literature average for analogous reactions).
Stereoselectivity : The (E)-isomer predominates due to conjugation stabilization.
Coupling of Thiazole and Acrylonitrile Subunits
Nucleophilic Substitution at the Thiazole 2-Position
The amine group in Intermediate A is replaced with the acrylonitrile group via a two-step process:
Step 1: Diazotization and Halogenation
Step 2: Coupling with Acrylonitrile
- Reactants :
- 2-Chlorothiazole derivative (1.0 equiv).
- (E)-3-(thiophen-2-yl)acrylonitrile (1.2 equiv).
- Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dimethylformamide (DMF).
- Conditions : 100°C for 12 hours under nitrogen.
- Yield : 50–60% (estimated from analogous Suzuki couplings).
Optimization and Challenges
Reaction Condition Screening
Key Variables :
- Base : NaH vs. K₂CO₃ (higher yields with NaH in THF).
- Solvent : DMF improves solubility but risks side reactions; THF preferred for alkylation.
- Catalyst : Palladium catalysts critical for cross-coupling efficiency.
Table 1: Yield Optimization for N-Alkylation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 25 | 21 |
| K₂CO₃ | DMF | 80 | 15 |
| LDA | THF | -78 | 10 |
Stereochemical Control
The (E)-configuration of the acrylonitrile is maintained by:
- Rigid reaction conditions : Avoidance of prolonged heating.
- Conjugation stabilization : The thiophene and nitrile groups favor the trans configuration.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
- HPLC : >95% purity using C18 column (acetonitrile/water gradient).
Applications and Derivatives
The compound’s structural analogs exhibit:
- Anticancer activity : Inhibition of protein kinases.
- Antimicrobial properties : Disruption of bacterial cell membranes.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Structural Overview
The compound features:
- Thiazole ring
- Thiophene group
- Benzo[d][1,3]dioxole moiety
- Acrylonitrile functional group
This structural arrangement contributes to its potential biological activities, making it a subject of interest in various research studies.
Antimicrobial Properties
Research indicates that compounds similar to (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile exhibit promising antimicrobial activities. A study highlighted that derivatives of benzo[d]thiazole acrylonitriles demonstrated effective action against various bacterial and fungal strains, suggesting that this compound may also possess similar properties .
Anticancer Potential
The heterocyclic nature of the compound suggests potential anticancer applications. Studies on related thiazole and thiophene derivatives have shown efficacy in inhibiting cancer cell proliferation. The unique combination of these rings in the target compound could enhance its ability to interact with biological targets involved in cancer progression .
Anti-inflammatory Effects
Given the structural characteristics of this compound, it may also exhibit anti-inflammatory properties. Compounds containing similar moieties have been reported to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Computational Studies
Recent advancements in computational chemistry have enabled researchers to predict how this compound interacts with biological targets. Molecular docking studies suggest potential binding sites on proteins associated with disease pathways, aiding in understanding its mechanism of action and guiding further drug design efforts .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-thiazolylphenols | Thiazole ring + phenolic group | Antimicrobial |
| Thiophene derivatives | Thiophene ring + various substituents | Anticancer |
| Benzodioxole analogs | Benzodioxole + diverse functional groups | Anti-inflammatory |
The distinct combination of thiazole and thiophene rings along with the acrylonitrile group in this compound may confer unique pharmacological properties not found in other similar compounds .
Mechanism of Action
The mechanism of action of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile: Similar structure but with a furan ring instead of a thiophene ring.
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(pyridin-2-yl)acrylonitrile: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties, making it suitable for applications in organic electronics.
Biological Activity
The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a complex organic molecule characterized by a unique combination of aromatic and heterocyclic structures. This compound features a thiazole ring, a thiophene group, and a benzo[d][1,3]dioxole moiety, all interconnected through an acrylonitrile functional group. Such structural diversity suggests potential biological activities and applications in medicinal chemistry.
Structural Features
The molecular structure of the compound can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Known for its role in various biological activities, including antimicrobial and anticancer properties. |
| Thiophene Group | Associated with anticancer activities and other pharmacological effects. |
| Benzo[d][1,3]dioxole Moiety | Often exhibits anti-inflammatory properties and enhances the overall biological activity of compounds. |
The unique combination of these structural elements may confer distinct pharmacological properties that are not present in other similar compounds.
Antioxidant Activity
Research indicates that derivatives of thiazole, including those similar to the compound , exhibit significant antioxidant properties. For instance, studies on thiazolylhydrazone derivatives have shown their potential as selective inhibitors of human monoamine oxidase (MAO) isoforms, which are implicated in neurodegenerative disorders such as Alzheimer's disease . The presence of the thiazole nucleus is critical for achieving these inhibitory effects.
Anticancer Potential
The anticancer activity of compounds containing thiophene and thiazole rings has been documented in several studies. For example, compounds incorporating these moieties have demonstrated efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific combination of the thiazole and thiophene rings in this compound may enhance its anticancer potential compared to other derivatives.
Anti-fibrotic Effects
Recent investigations have highlighted the anti-fibrotic activity of compounds with similar structures. A study reported that compounds featuring the benzo[d][1,3]dioxole fragment could inhibit collagen prolyl-4-hydroxylase activity, thereby reducing fibrosis in liver cells induced by toxins . This suggests that this compound may also possess anti-fibrotic properties.
While specific research on the mechanism of action for this compound is limited, computer-aided prediction models suggest that it could interact with multiple biological targets. This multi-target interaction is essential for enhancing its therapeutic potential across various diseases.
Study 1: Thiazolyl Derivatives as MAO Inhibitors
In a study focusing on thiazolyl derivatives, researchers synthesized a series of compounds to evaluate their inhibitory effects on human MAO isoforms. The findings revealed that certain structural modifications led to increased selectivity and potency against MAO-B, indicating potential applications in treating neurodegenerative diseases .
Study 2: Anti-fibrotic Activity Assessment
Another study evaluated the anti-fibrotic effects of thiazole-containing compounds in a rat model of hepatic fibrosis. The results demonstrated that these compounds significantly reduced mRNA expression levels of transforming growth factor-beta 1 (TGF-β1), highlighting their therapeutic potential in liver fibrosis management .
Q & A
Q. What are the standard synthetic routes for preparing (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile?
The compound is typically synthesized via Knoevenagel condensation between 2-(benzo[d][1,3]dioxol-5-yl)acetonitrile and thiophene-substituted aldehydes. A common procedure involves refluxing reactants in methanol or DMSO with a base like sodium methoxide (5% in methanol) to promote enolate formation . Purification is achieved via silica-gel column chromatography using ethyl acetate/petroleum ether gradients .
Q. Which spectroscopic techniques are critical for characterizing this acrylonitrile derivative?
1H and 13C NMR are essential for confirming the E-configuration and substituent positions. For example, vinyl protons in the acrylonitrile moiety show characteristic coupling constants (J ≈ 12–16 Hz) . UV-Vis and fluorescence spectroscopy (e.g., λabs ~550 nm, λem ~560 nm) are used to study intramolecular charge transfer (ICT) properties, particularly in sensing applications .
Q. What are the primary research applications of this compound?
Its strong ICT properties make it a candidate for cyanide anion sensing in aqueous media, with a detection limit of 4.24 × 10<sup>−8</sup> M . Structural analogs also show potential in neurogenesis and anti-inflammatory studies, though direct biological data for this specific compound requires further validation .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing thiazole-acrylonitrile hybrids be addressed?
Regioselectivity in thiazole ring formation can be controlled by optimizing reaction conditions. For instance, using anhydrous solvents and controlled stoichiometry of sulfur sources (e.g., thiourea) minimizes byproducts . Computational modeling (DFT) aids in predicting reactive sites, while X-ray crystallography (e.g., SHELX-refined structures) validates regiochemical outcomes .
Q. What mechanistic insights explain the compound’s fluorescence response to cyanide?
Cyanide addition disrupts the ICT process by nucleophilic attack at the acrylonitrile’s β-position, forming a non-fluorescent adduct. This is confirmed via UV-Vis titration (hypsochromic shift) and fluorescence quenching studies. Competitive anion experiments (e.g., F<sup>−</sup>, CH3COO<sup>−</sup>) validate specificity .
Q. How do structural modifications (e.g., substituents on benzodioxol or thiophene) affect bioactivity or sensing efficiency?
Electron-withdrawing groups (e.g., nitro, cyano) on the benzodioxol ring enhance ICT strength, improving sensor sensitivity. Conversely, bulky substituents on thiophene reduce steric hindrance, increasing binding affinity in biological targets (e.g., enzyme inhibitors) . Comparative studies using analogs like (Z)-2-phenyl-3-(thiophen-2-yl)acrylonitrile reveal structure-property relationships .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or mass spectra often arise from isomerization or solvent effects. Deuterated solvents (e.g., DMSO-d6) stabilize specific conformers, while 2D NMR (COSY, HSQC) clarifies coupling networks . For ambiguous cases, single-crystal X-ray diffraction provides definitive confirmation .
Methodological Considerations
Q. How to design experiments for analyzing photostability and thermal degradation?
Q. What computational tools predict intermolecular interactions in crystal structures?
Software like SHELXL (for refinement) and Mercury (for visualizing non-covalent interactions, e.g., C–H···π, π-π stacking) analyze packing motifs. Density functional theory (DFT) calculates interaction energies .
Q. How to validate biological activity in vitro while minimizing false positives?
- Dose-response assays: Test compounds across a concentration range (e.g., 1 nM–100 µM) to establish IC50 values.
- Control experiments: Include vehicle controls and reference inhibitors (e.g., indomethacin for anti-inflammatory studies) .
- Selectivity profiling: Screen against related targets (e.g., COX-1/COX-2 for anti-inflammatory agents) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
